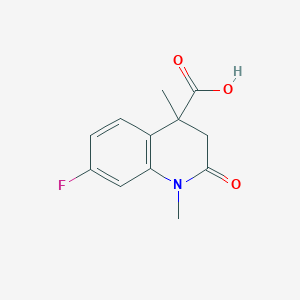
tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction can lead to the formation of reduced amine products.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability under various conditions make it suitable for large-scale production processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity or activation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- ®-2-Aminomethyl-4-boc-morpholine
- tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
What sets tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate apart from similar compounds is its combination of a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl group. This unique structure provides distinct reactivity and binding properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C22H33N3O4 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-21(2,3)28-19(26)24-14-8-10-17(24)16-9-7-13-23-18(16)25(15-11-12-15)20(27)29-22(4,5)6/h7,9,13,15,17H,8,10-12,14H2,1-6H3 |
Clé InChI |
YCLLZKMQSYXEEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N(C3CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)
![3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)





![3-Methyl-7-(4-methylbenzyl)isoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11803782.png)


![(R)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11803798.png)


